REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:8]1[C:16](=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:18]>C1COCC1.O>[C:2]1([NH:1][C:16]([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]([OH:18])=[O:8])=[O:17])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCCCCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed white solid was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)CCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 10.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |